1,1'-Oxybis(2-bromocyclohexane)
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Overview
Description
1,1’-Oxybis(2-bromocyclohexane) is an organic compound characterized by the presence of two bromocyclohexane rings connected through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Oxybis(2-bromocyclohexane) can be synthesized through the bromination of cyclohexene followed by the formation of the ether linkage. The bromination process typically involves the addition of bromine to cyclohexene in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is carried out at low temperatures to control the reaction rate and minimize side reactions .
Industrial Production Methods
Industrial production of 1,1’-Oxybis(2-bromocyclohexane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The brominated intermediate is then subjected to etherification to form the desired compound.
Chemical Reactions Analysis
Types of Reactions
1,1’-Oxybis(2-bromocyclohexane) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions or amines.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or ammonia, typically under basic conditions.
Elimination: Strong bases such as potassium tert-butoxide are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Substitution: Products include hydroxylated or aminated cyclohexane derivatives.
Elimination: Alkenes such as cyclohexene are formed.
Oxidation and Reduction: Various oxidized or reduced cyclohexane derivatives are produced.
Scientific Research Applications
1,1’-Oxybis(2-bromocyclohexane) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-Oxybis(2-bromocyclohexane) involves its interaction with various molecular targets. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The specific pathways and molecular targets depend on the reaction conditions and the nature of the reagents used .
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromocyclohexane: Similar in structure but lacks the ether linkage.
Bromocyclohexane: Contains only one bromocyclohexane ring.
Cyclohexanol: The hydroxylated analog of cyclohexane.
Uniqueness
1,1’-Oxybis(2-bromocyclohexane) is unique due to its ether linkage connecting two bromocyclohexane rings. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of two bromine atoms also allows for diverse chemical transformations and applications in various fields of research .
Properties
CAS No. |
31845-25-7 |
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Molecular Formula |
C12H20Br2O |
Molecular Weight |
340.09 g/mol |
IUPAC Name |
1-bromo-2-(2-bromocyclohexyl)oxycyclohexane |
InChI |
InChI=1S/C12H20Br2O/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h9-12H,1-8H2 |
InChI Key |
NEHLAFGHVTVVJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)OC2CCCCC2Br)Br |
Origin of Product |
United States |
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